molecular formula C16H18N4O2 B1196801 4-Diethylamino-4'-nitroazobenzene CAS No. 3025-52-3

4-Diethylamino-4'-nitroazobenzene

Cat. No.: B1196801
CAS No.: 3025-52-3
M. Wt: 298.34 g/mol
InChI Key: LVQIWDUSUJTZJF-UHFFFAOYSA-N
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Description

4-Diethylamino-4’-nitroazobenzene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is notable for its vibrant color and is commonly used as a dye. It exhibits solvatochromism, meaning its color changes depending on the solvent it is dissolved in .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethylamino-4’-nitroazobenzene typically involves the diazotization of 4-nitroaniline followed by coupling with N,N-diethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

Industrial Production Methods: Industrial production of 4-Diethylamino-4’-nitroazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen donors and triplet sensitizers. The reaction is often carried out under UV light or in the presence of alcohols.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products:

    Reduction: The major products include hydrazo-derivatives and amines.

    Substitution: Depending on the substituent, various substituted azobenzenes can be formed.

Scientific Research Applications

4-Diethylamino-4’-nitroazobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Diethylamino-4’-nitroazobenzene involves its ability to undergo photoisomerization and photoreduction. Upon exposure to light, the compound can switch between trans and cis isomers, affecting its electronic and structural properties. This photoisomerization is influenced by the molecular structure and the environment, such as solvent polarity . The photoreduction mechanism involves hydrogen abstraction by high-energy triplet states, leading to the formation of reduced products .

Comparison with Similar Compounds

Uniqueness: 4-Diethylamino-4’-nitroazobenzene is unique due to its strong solvatochromic behavior and its ability to undergo specific photoreactions. The presence of both electron-donating (diethylamino) and electron-withdrawing (nitro) groups on the aromatic rings enhances its reactivity and makes it a valuable compound for various applications.

Properties

IUPAC Name

N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)20(21)22/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQIWDUSUJTZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871880, DTXSID401043645
Record name N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3025-52-3, 80631-72-7
Record name N,N-Diethyl-4-[2-(4-nitrophenyl)diazenyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3025-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Diethylamino-4'-nitroazobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-4-[(4-nitrophenyl)azo]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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